molecular formula C11H14N2O B2788021 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one CAS No. 144583-94-8

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Cat. No.: B2788021
CAS No.: 144583-94-8
M. Wt: 190.246
InChI Key: CZZLXRRTQNBYEE-UHFFFAOYSA-N
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Description

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a heterocyclic compound featuring a benzoazepinone core substituted with an amino group at the 8-position and a methyl group at the 1-position. It is commercially available with a purity of ≥97% (CAS 22246-76-0) and is utilized in academic and industrial research, including pharmaceuticals, materials science, and biotechnology . The compound’s structure combines rigidity from the fused benzene ring with flexibility from the azepinone moiety, making it a versatile scaffold for drug discovery.

Properties

IUPAC Name

8-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-7-9(12)6-5-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZLXRRTQNBYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amine group undergoes nucleophilic substitution or condensation reactions. Common reagents include acyl chlorides, anhydrides, or alkyl halides.

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, DCM, RT8-Acetamido derivative85%
AlkylationMethyl iodide, NaH, THF8-Methylamino derivative78%
  • Mechanism : The amino group attacks electrophilic carbonyl carbons (acylation) or undergoes SN2 displacement (alkylation). Steric hindrance from the methyl group on the azepinone ring influences regioselectivity.

  • Applications : These derivatives serve as intermediates for kinase inhibitors, particularly cyclin-dependent kinase (CDK) modulators .

Reductive Amination

The ketone group participates in reductive amination with primary amines, forming secondary amines.

SubstrateAmineReducing AgentProductYieldReference
8-Amino...BenzylamineNaBH₃CN8-(Benzylamino) derivative72%
  • Conditions : Reactions proceed in methanol or ethanol at 0–25°C. The reaction is pH-sensitive, requiring weakly acidic conditions .

  • Significance : This method expands structural diversity for bioactivity studies targeting neurological disorders.

Cyclization Reactions

The compound acts as a precursor for synthesizing polycyclic frameworks. For example, microwave-assisted cyclization with aldehydes generates fused heterocycles.

ReagentsConditionsProductYieldReference
4-NitrobenzaldehydePd/C, NH₄HCO₂, MeOH, 80°CBenzoazepino[1,2-a]quinoline65%
  • Mechanism : Dehydrogenation and intramolecular nucleophilic attack form a six-membered aromatic ring .

  • Applications : The resulting quinoline derivatives exhibit antimicrobial and anticancer properties.

Oxidation and Ring-Opening

The tetrahydroazepinone ring is susceptible to oxidation, particularly under strong acidic or basic conditions.

Oxidizing AgentConditionsProductOutcomeReference
KMnO₄H₂SO₄, 100°CBenzoic acid derivativeComplete ring cleavage
H₂O₂NaOH, RTEpoxide intermediatePartial oxidation
  • Key Insight : Ring-opening pathways are critical for degradation studies and metabolite identification.

Catalytic Hydrogenation

The ketone group undergoes reduction to form secondary alcohols, though this is less common due to steric constraints.

CatalystConditionsProductYieldReference
Pd/BaSO₄H₂ (1 atm), EtOH8-Amino-1-methyl-tetrahydrobenzazepin-2-ol60%
  • Note : Competing reduction of the aromatic ring is minimized using selective catalysts .

Suzuki–Miyaura Coupling

The aromatic ring participates in cross-coupling reactions, enabling aryl–aryl bond formation.

Boronic AcidCatalystProductYieldReference
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃8-Amino-4'-methoxybiphenyl derivative55%
  • Conditions : Reactions require anhydrous DMF and inert atmospheres .

  • Utility : Functionalized biphenyl derivatives are explored in materials science and drug design.

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions, the azepinone ring undergoes Beckmann or Schmidt rearrangements.

ReagentConditionsProductMechanismReference
H₂SO₄120°C, 6hLactam-expanded bicyclic amineBeckmann rearrangement
  • Outcome : Rearrangements alter ring size and functional group positioning, enabling access to novel scaffolds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 8-amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one can inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are crucial in cell cycle regulation and cancer progression. For example, compounds derived from this structure have shown promise as inhibitors against various cancer cell lines by targeting these kinases, suggesting a pathway for developing new anticancer agents .

1.2 Antiparasitic Properties

Recent studies have highlighted the antiparasitic effects of related compounds. Specifically, certain derivatives have demonstrated efficacy against Trypanosoma brucei brucei parasites, which cause African sleeping sickness. The structure-activity relationship (SAR) studies indicate that modifications to the benzoazepine core can enhance biological activity against these parasites .

Biochemical Applications

2.1 Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented in various studies. For instance, it has been shown to affect enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. The inhibition of GSK-3 is particularly noteworthy due to its role in Alzheimer's disease pathology .

2.2 Structural Studies

Crystallography studies have been conducted to understand the molecular interactions and stability of this compound. Such structural analyses provide insights into how modifications can lead to enhanced biological activity or reduced toxicity .

Synthesis and Derivatives

The synthesis of this compound involves several methods that allow for the introduction of various functional groups to tailor the compound for specific applications. A one-pot multibond forming process has been reported that efficiently synthesizes related benzoazepines with potential therapeutic effects .

Case Studies and Research Findings

Study Focus Findings
Maiwald et al., 2014Antiparasitic activityDemonstrated significant inhibition of Trypanosoma brucei with modified benzoazepines .
ACS Publications, 2016Synthesis methodsDeveloped efficient synthesis routes for derivatives showing potential therapeutic benefits .
MDPI Journal, 2021Enzyme inhibitionIdentified key interactions between 8-amino derivatives and GSK-3 .

Mechanism of Action

The specific mechanism of action for 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors, modulating their activity. The benzazepine ring system can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and alter their function .

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

Key analogs differ in substituent positions, functional groups, and ring modifications. Below is a comparative analysis:

Compound Substituents CAS Number Key Features
8-Amino-1-methyl-benzoazepin-2-one (Target) 8-NH₂, 1-CH₃ 22246-76-0 Methyl group enhances lipophilicity; amino group enables hydrogen bonding .
7-Amino-1,3,4,5-tetrahydro-benzoazepin-2-one 7-NH₂ - Potent ALK inhibitor (IC₅₀ = 15 nM) but lower selectivity for insulin receptor .
7-Bromo-1,3,4,5-tetrahydro-benzoazepin-2-one 7-Br 53841-99-9 Higher molecular weight (240.1 g/mol); bromine increases steric bulk .
(E)-5-(Methoxyimino)-benzoazepin-2-one 5-(CH₃O-N=) - Oxime ether forms hydrogen-bonded dimers; used as a synthetic intermediate .
1-Amino-1,3,4,5-tetrahydro-3-benzazepin-2-one 1-NH₂ 253185-43-2 Amino group at 1-position alters electronic properties .

Key Observations :

  • Positional Effects: The 8-amino substitution in the target compound contrasts with 7-amino (ALK inhibitor) and 5-methoxyimino analogs, leading to divergent biological activities and receptor interactions .
  • Functional Groups: Bromine substitution (e.g., 7-Bromo analog) increases molecular weight and steric hindrance compared to the target’s amino and methyl groups .

Physicochemical Properties

Property Target Compound 7-Bromo Analog 5-Methoxyimino Analog
Molecular Weight (g/mol) 190.24 240.10 218.24
LogP ~2.0 (estimated) 2.86 1.5–2.0 (estimated)
Solubility Moderate in DMSO Low (high LogP) Moderate (polar oxime group)
Thermal Stability Stable at room temp Decomposes at >180°C Stable up to 180°C

The target compound’s methyl group likely improves membrane permeability compared to polar analogs like the 5-methoxyimino derivative.

Biological Activity

8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one , also known as CAS Number 144583-94-8 , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 144583-94-8
  • Purity : Typically ≥95% .

Research indicates that This compound exhibits notable biological activities primarily through its interaction with various protein kinases. It has been shown to inhibit key kinases involved in cancer progression, including:

  • Aurora A Kinase
  • VEGF Receptor Kinases (VEGF-R2 and VEGF-R3)

Inhibition Studies

In a study evaluating the compound's inhibitory effects on a panel of cancer-related protein kinases, it was observed that:

  • The compound inhibited Aurora A with an IC50 value of approximately 0.8 nM.
  • It also demonstrated inhibition of VEGF-R2 and VEGF-R3 with IC50 values below 10 µM .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed on various cancer cell lines. The results showed:

CompoundCell LineGI50 (µM)
This compoundMDA-MB-231/ATCC>100
Other tested linesVariousSingle-digit micromolar range

This indicates a selective activity against certain tumor types while showing resistance in others .

Case Study 1: Aurora Kinase Inhibition

In a comparative study involving several known inhibitors of Aurora A kinase, This compound was highlighted for its potent inhibition profile. The study utilized radiometric assays to measure the IC50 values across multiple tumor-relevant kinases .

Case Study 2: Anticancer Properties

A broader investigation conducted by the National Cancer Institute (NCI) assessed the antiproliferative activity of this compound across a wide range of cancer cell lines. The results indicated significant growth inhibition in several lines at concentrations in the single-digit micromolar range .

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